molecular formula C28H34O5 B1235109 Encecanescin CAS No. 87592-85-6

Encecanescin

Cat. No.: B1235109
CAS No.: 87592-85-6
M. Wt: 450.6 g/mol
InChI Key: YVOFPTMROPMBQF-QNSVNVJESA-N
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Description

Encecanescin, a bicyclic chromene derivative (C₂₈H₃₄O₅), was first isolated from the leaves of Eupatorium aschembornianum . Its structure was elucidated via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography, revealing a unique dimeric chromene framework with gem-dimethyl groups at the C2 position . Notably, this compound crystallizes as a chiral mixture due to molecular disorder, resulting in two distinct conformers (1a and 1b) in the asymmetric unit . These conformers exhibit semi-boat geometries at the C2-linked ring, with differences in the orientation of the gem-dimethyl groups .

Spectroscopic analyses, including ¹H/¹³C-NMR, FTIR, and Raman, confirmed its structural features and dynamic conformational behavior in solution . Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) further validated the stability of its three most prevalent conformers (2–4) in chloroform .

Properties

CAS No.

87592-85-6

Molecular Formula

C28H34O5

Molecular Weight

450.6 g/mol

IUPAC Name

7-methoxy-6-[(1R)-1-[1-(7-methoxy-2,2-dimethylchromen-6-yl)ethoxy]ethyl]-2,2-dimethylchromene

InChI

InChI=1S/C28H34O5/c1-17(21-13-19-9-11-27(3,4)32-23(19)15-25(21)29-7)31-18(2)22-14-20-10-12-28(5,6)33-24(20)16-26(22)30-8/h9-18H,1-8H3/t17-,18?/m1/s1

InChI Key

YVOFPTMROPMBQF-QNSVNVJESA-N

SMILES

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC

Isomeric SMILES

C[C@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC

Canonical SMILES

CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC

Synonyms

(R*,R*)-(+-)-6,6'-(oxydiethylidine)bis(7-methoxy-2,2-dimethyl-2H-1-benzopyran)
encecanescin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Encecanescin belongs to the chromene family, which includes structurally and functionally related compounds. Below, we compare this compound with two chromene derivatives: 6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchromene (18) and 3,5-diprenyl-4-hydroxyacetophenone (21) (Table 1) .

Table 1: Structural and Functional Comparison of this compound and Related Chromenes

Compound Molecular Formula Source Key Structural Features Pharmacological Activity
This compound (1) C₂₈H₃₄O₅ Eupatorium aschembornianum Bicyclic chromene, gem-dimethyl at C2 Anti-ulcer
6-Acetyl-7-hydroxy-8-methoxy-2,2-dimethylchromene (18) C₁₅H₁₈O₅ Ageratina pichinchensis Monocyclic chromene, acetyl/methoxy substituents Not reported
3,5-Diprenyl-4-hydroxyacetophenone (21) C₁₈H₂₂O₂ Ageratina pichinchensis Acetophenone core with prenyl groups Antioxidant, antimicrobial

Key Differences and Similarities:

Structural Complexity: this compound’s bicyclic framework distinguishes it from monocyclic chromenes like compound 18 . The gem-dimethyl groups at C2 contribute to its conformational flexibility, whereas 18’s rigidity arises from acetyl and methoxy substituents . Compound 21 lacks a chromene backbone entirely, featuring an acetophenone core with prenyl chains, highlighting functional diversity within the broader chromene-related family .

Spectroscopic Behavior: this compound’s NMR spectra (δC-3: 127.3; δC-4: 122.7) reflect electron delocalization across its bicyclic system, contrasting with 18’s deshielded carbonyl (δC=O: ~200 ppm) .

Synthetic Accessibility :

  • This compound is exclusively isolated from natural sources, whereas derivatives like 18 can be chemically modified (e.g., acetylation to form 19 ) .

Computational Insights:

DFT studies on this compound’s conformers (2–4) revealed Boltzmann-weighted stability trends, with conformer 2 dominating in chloroform . Such analyses are absent for 18 and 21 , limiting direct computational comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Encecanescin
Reactant of Route 2
Encecanescin

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